5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by its complex structure, which includes chloro, methyl, ethylsulfanyl, and carboxamide functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation can be achieved using reagents such as thionyl chloride (SOCl₂) and methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃).
Ethylsulfanyl Substitution: The ethylsulfanyl group can be introduced via nucleophilic substitution using an ethylthiol reagent.
Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The ethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder (Fe) in acidic conditions.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Iron powder (Fe), sodium borohydride (NaBH₄)
Nucleophiles: Amines, thiols, alcohols
Major Products
Sulfoxides and Sulfones: From oxidation of the ethylsulfanyl group.
Amines: From reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(3-chloro-2-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylate
- 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid
Uniqueness
Compared to similar compounds, 5-chloro-N-(3-chloro-2-methylphenyl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide is unique due to the presence of the ethylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C14H13Cl2N3OS |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
5-chloro-N-(3-chloro-2-methylphenyl)-2-ethylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H13Cl2N3OS/c1-3-21-14-17-7-10(16)12(19-14)13(20)18-11-6-4-5-9(15)8(11)2/h4-7H,3H2,1-2H3,(H,18,20) |
InChI Key |
LFSJKQGGLIAGNR-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(C(=CC=C2)Cl)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.